molecular formula C21H18D5NO3 B1163926 RCS-4 N-(5-hydroxypentyl) metabolite-d5

RCS-4 N-(5-hydroxypentyl) metabolite-d5

Cat. No. B1163926
M. Wt: 342.4
InChI Key: NIQWYBPFQLBKGZ-YNVVSFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RCS-4 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of RCS-4 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. RCS-4 is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures meant to mimic cannabis. RCS-4 itself has been identified in herbal mixtures. RCS-4 N-(5-hydroxypentyl) metabolite is a potential metabolite of RCS-4. A similar JWH metabolite has been detected in human urine following JWH smoking. This metabolite is almost completely glucuroconjugated in urine samples, requiring enzymolysis of the sample before analysis.

Scientific Research Applications

Metabolite Identification and Profiling

A significant application of RCS-4 N-(5-hydroxypentyl) metabolite-d5 is in the identification and profiling of metabolites. Kavanagh et al. (2012) identified a series of RCS-4 metabolites in urine samples from individuals admitted to hospitals with symptoms of drug intoxication using gas chromatography-mass spectrometry. These metabolites were products of various biotransformation processes including hydroxylation, oxidation, O-demethylation, and N-depentylation (Kavanagh et al., 2012). Similarly, Gandhi et al. (2014) identified 18 RCS-4 metabolites from human hepatocyte incubation, highlighting the importance of metabolite identification for detecting RCS-4 consumption in clinical and forensic investigations (Gandhi et al., 2014).

Pharmacokinetics and Metabolism in Animal Models

Research by Schaefer et al. (2017) elucidated the metabolic fate of RCS-4 in pigs as an animal model. They observed pathways such as hydroxylation and glucuronidation in RCS-4 metabolism, which were consistent with findings from human hepatocyte and case studies (Schaefer et al., 2017).

Analytical Characterization

Wallach et al. (2016) conducted studies on the analytical characterization of arylcyclohexylamines, which are related to RCS-4, focusing on their identification and distinguishing features under various analytical conditions (Wallach et al., 2016).

Detection of Metabolites in Biological Samples

Park et al. (2015) developed a method for the quantitative analysis of XLR-11 and its metabolites in hair, demonstrating the potential for RCS-4 metabolite detection in biological samples (Park et al., 2015).

Understanding Reactive Carbonyl Species (RCS)

Studies like those by Fuloria et al. (2020) and Anderson et al. (2018) provide insights into the broader category of Reactive Carbonyl Species (RCS), their sources, effects, and therapeutic management, which can be valuable in understanding the impact of specific RCS like RCS-4 (Fuloria et al., 2020), (Anderson et al., 2018).

properties

Molecular Formula

C21H18D5NO3

Molecular Weight

342.4

InChI

InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3/i3D,4D,7D,8D,15D

InChI Key

NIQWYBPFQLBKGZ-YNVVSFNJSA-N

SMILES

O=C(C1=CC=C(OC)C=C1)C2=C([2H])N(CCCCCO)C3=C2C([2H])=C([2H])C([2H])=C3[2H]

synonyms

(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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